2-(Dimethylamino)-5-(trifluoromethyl)benzoic acid
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Overview
Description
2-(Dimethylamino)-5-(trifluoromethyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a dimethylamino group and a trifluoromethyl group attached to a benzoic acid core. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-5-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid as the starting material.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high purity and yield. The process involves the use of specialized reactors and catalysts to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)-5-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid core can be further oxidized to produce derivatives such as benzoic anhydride.
Reduction: The compound can be reduced to produce corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.
Major Products Formed:
Oxidation Products: Benzoic anhydride, benzene derivatives.
Reduction Products: Benzoic acid derivatives, amines.
Substitution Products: Various functionalized benzoic acids.
Scientific Research Applications
2-(Dimethylamino)-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Dimethylamino)ethanol: A compound with a similar dimethylamino group but lacking the trifluoromethyl group.
Trifluoromethylbenzoic Acid: A compound with a trifluoromethyl group but lacking the dimethylamino group.
Benzoic Acid Derivatives: Various benzoic acid derivatives with different substituents.
Uniqueness: 2-(Dimethylamino)-5-(trifluoromethyl)benzoic acid is unique due to the combination of the dimethylamino and trifluoromethyl groups, which impart distinct chemical and physical properties compared to similar compounds
Properties
IUPAC Name |
2-(dimethylamino)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-14(2)8-4-3-6(10(11,12)13)5-7(8)9(15)16/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVJQOLUMKHEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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